molecular formula C9H7BrN2O2 B2509904 Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate CAS No. 1427371-09-2

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2509904
CAS No.: 1427371-09-2
M. Wt: 255.071
InChI Key: JZRXQRBTQCYYLS-UHFFFAOYSA-N
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Description

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a bromine atom at position 5 and a methyl ester group at position 8. For instance, methyl imidazo[1,5-a]pyridine-8-carboxylate (CAS 151509-02-3) serves as the parent compound, with a molecular formula of C₉H₈N₂O₂, molecular weight 176.17 g/mol, and storage conditions requiring protection from moisture at room temperature . The brominated variant introduces enhanced steric and electronic effects due to the bromine substituent, which may influence reactivity and biological activity.

Properties

IUPAC Name

methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8(10)12-5-11-4-7(6)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRXQRBTQCYYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N2C1=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427371-09-2
Record name 5-bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine followed by esterification. One common method includes the reaction of imidazo[1,5-a]pyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

  • Potential Drug Candidates : This compound has been investigated for its role in synthesizing inhibitors for various biological targets, including enzymes and receptors involved in diseases such as cancer and inflammation.

Case Study: Anticancer Activity

A study explored the synthesis of derivatives from this compound that exhibited potent anticancer activity against several cancer cell lines. The derivatives showed varying degrees of cytotoxicity, indicating the compound's potential as a scaffold for developing new anticancer agents.

Material Science

Development of New Materials

The compound's structural properties make it valuable in material science for creating materials with specific functional characteristics.

  • Polymer Chemistry : this compound can be used to synthesize polymers with enhanced thermal stability and mechanical properties.

Data Table: Properties of Synthesized Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B27560
Polymer C30070

Biological Studies

Enzyme Interaction Studies

This compound is utilized in biological research to study enzyme interactions and cellular pathways.

  • Mechanism of Action : The compound interacts with specific enzymes, modulating their activity. This property is being researched for its implications in drug design and understanding metabolic pathways.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response regulation. The inhibition of IDO has potential therapeutic applications in cancer treatment and autoimmune diseases.

Chemical Reactivity and Synthesis

Reactivity Overview

This compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can participate in redox reactions, altering its functional groups.

Reaction Conditions Table

Reaction TypeCommon ReagentsTypical Conditions
SubstitutionAmines, ThiolsBase + Solvent
OxidationHydrogen PeroxideAcidic Medium
ReductionSodium BorohydrideAlcoholic Solvent

Mechanism of Action

The mechanism of action of methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate with structurally related compounds, focusing on molecular properties, substituents, and hazards:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS No. Hazard Statements Key References
Methyl imidazo[1,5-a]pyridine-8-carboxylate C₉H₈N₂O₂ 176.17 None (parent structure) 151509-02-3 H302, H315, H319, H335
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate C₈H₇N₃O₂ 177.16 Triazole ring instead of imidazole 1259224-04-8 H302, H315, H319
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate C₈H₅ClN₃O₂ 211.61 Chlorine at position 5 2807683-13-0 Not specified
Methyl 5-methylimidazo[1,5-a]pyridine-5-carboxylate C₁₀H₁₀N₂O₂ 190.20 Methyl at position 5 141912-71-2 Not specified
Ethyl imidazo[1,5-a]pyridine-8-carboxylate C₁₀H₁₀N₂O₂ 190.20 Ethyl ester at position 8 151509-02-3 Similar to methyl analog

Key Observations:

Core Structure Variations: Replacing the imidazole ring with a triazole ([1,2,4]triazolo) reduces hydrogen-bonding capacity and alters electronic properties, as seen in the triazolo analog (CAS 1259224-04-8) .

Substituent Effects :

  • Halogen Substitution : Chlorine (CAS 2807683-13-0) and bromine substituents differ in electronegativity and van der Waals radius, influencing reactivity and solubility. Bromine’s larger size may improve lipophilicity .
  • Ester Groups : Ethyl esters (e.g., CAS 151509-02-3) exhibit slightly higher molecular weights and altered metabolic stability compared to methyl esters .

Hazard Profiles :

  • Both methyl imidazo[1,5-a]pyridine-8-carboxylate and its triazolo analog share warnings for acute toxicity (H302), skin/eye irritation (H315/H319), but the imidazo derivative additionally warns of respiratory irritation (H335) .

Biological Activity

Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate (MBIPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MBIPC, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₈BrN₂O₂
Molecular Weight: 246.08 g/mol
SMILES Notation: COC(=O)C1=CC=C(C2=NC=CN12)Br
InChI Key: UDAAHTRLAJOPIN-UHFFFAOYSA-N

The structure of MBIPC features a bromine atom at the 5-position of the imidazo ring, which is crucial for its biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit potent antibacterial activity against various strains of bacteria, including multidrug-resistant strains.

CompoundMIC (μM)Target Bacteria
MBIPC0.03 - 5.0Mycobacterium tuberculosis (Mtb)
Other Derivatives0.07 - 2.2MDR and XDR Mtb

A study highlighted the minimum inhibitory concentration (MIC) values for MBIPC against Mtb strains, revealing that it can effectively inhibit bacterial growth at concentrations as low as 0.03 μM . This positions MBIPC among promising candidates for further development as an anti-TB agent.

Anticancer Activity

The anticancer potential of MBIPC has also been explored. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms.

CompoundCancer Cell LineIC₅₀ (μM)
MBIPCHeLa<10
Related CompoundsA-431<15

Research indicates that derivatives of imidazo[1,5-a]pyridine can induce apoptosis in cancer cells, with IC₅₀ values below 10 μM in HeLa cells and less than 15 μM against A-431 cells . The structural modifications in these compounds significantly influence their potency and selectivity towards cancer cells.

Enzyme Inhibition

MBIPC has been investigated for its potential as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an important target in various diseases including cancer and neurodegenerative disorders.

CompoundGSK-3β Inhibition (IC₅₀ μM)
MBIPC0.05
Other Derivatives0.01 - 0.1

The inhibition studies demonstrate that MBIPC exhibits nanomolar potency against GSK-3β, making it a valuable lead compound for further optimization in drug development targeting this enzyme .

Case Studies

  • Anti-TB Activity : A high-throughput screening identified several imidazo[1,5-a]pyridine derivatives with promising anti-TB activity, including MBIPC. The study reported MIC values significantly lower than those of existing anti-TB drugs, suggesting a novel mechanism of action that warrants further investigation .
  • Anticancer Mechanism : In vitro studies on HeLa cells showed that MBIPC induced cell cycle arrest and apoptosis through the activation of caspase pathways. This mechanism was corroborated by flow cytometry analysis and Western blotting techniques .
  • GSK-3β Inhibition : Structural analysis using molecular dynamics simulations confirmed that MBIPC binds effectively to the GSK-3β active site, providing a rationale for its inhibitory activity. This binding was validated through co-crystallization studies .

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